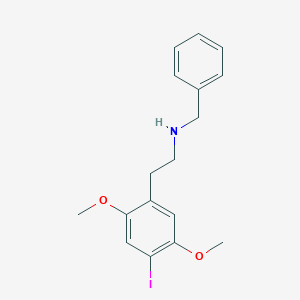![molecular formula C22H21NO2 B14180971 4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one CAS No. 918785-08-7](/img/structure/B14180971.png)
4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline group, a biphenyl moiety, and a hydroxybutanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a biphenyl derivative, followed by the introduction of a hydroxybutanone group through a series of controlled reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures the consistency and quality of the final product. Industrial methods also focus on optimizing the reaction time and minimizing by-products to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory properties and used in cancer research.
Quinazoline derivatives: Widely studied for their biological activities, including anti-cancer and anti-inflammatory effects.
Anilino-1,4-naphthoquinones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
918785-08-7 |
|---|---|
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-anilino-1-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C22H21NO2/c24-16-22(25)21(15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23-24H,15-16H2 |
Clave InChI |
FQRCIKYMKLMUTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CNC3=CC=CC=C3)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


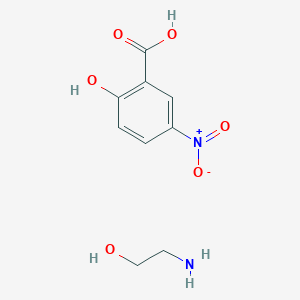
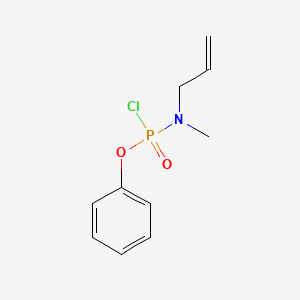
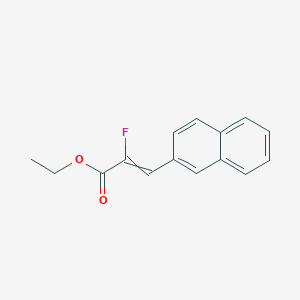
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
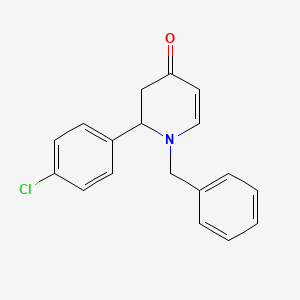

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)


